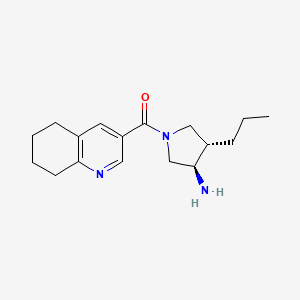phosphinic acid](/img/structure/B5622712.png)
[(2-oxo-1-pyrrolidinyl)methyl](1-piperidinylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-oxo-1-pyrrolidinyl)methylphosphinic acid” is a chemical compound with a complex structure. It is related to other compounds such as Methyl 2-Oxo-1-pyrrolidineacetate, which is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives as anti-amnesic agents . It is also used as a reagent in the synthesis of (acylamino)acridines as choline uptake enhancers .
Synthesis Analysis
The synthesis of related compounds such as (2-oxo-1-pyrrolidinyl)pyrimidines has been reported. They have been synthesized by thermal cyclization of certain N-(pyrimidinyl)-γ-aminobutyric acids . The reaction of 2-methyl-4-chloro-6-(2-oxo-1-pyrrolidinyl)pyrimidine with the sodium salts of acetone or acetophenone oximes gave the corresponding pyrimidinylketoximes .Molecular Structure Analysis
The molecular structure of “(2-oxo-1-pyrrolidinyl)methylphosphinic acid” is complex. It is related to Bis[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid, which has a molecular formula of C10H17N2O4P, an average mass of 260.227 Da, and a monoisotopic mass of 260.092590 Da .Future Directions
The future directions for research on “(2-oxo-1-pyrrolidinyl)methylphosphinic acid” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. For example, adsorbents synthesized from natural sodium alginate polymers incorporated with varying concentrations of 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid (PYRDGA) were investigated for the adsorption of rare earth element (REE) 3+ ions .
properties
IUPAC Name |
(2-oxopyrrolidin-1-yl)methyl-(piperidin-1-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2O3P/c14-11-5-4-8-13(11)10-17(15,16)9-12-6-2-1-3-7-12/h1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCPSIGJWQVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CP(=O)(CN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)




![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5622695.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-pyridinylmethyl)-3-pyrrolidinyl]-3-(2-oxo-1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B5622696.png)

